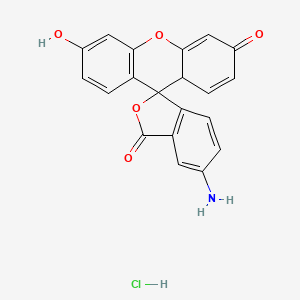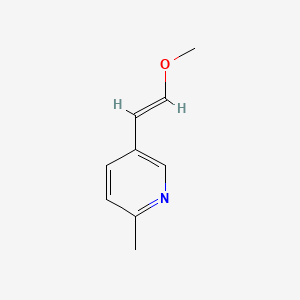
(E)-5-(2-methoxyvinyl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-methoxyvinyl)-2-methylpyridine, also known as 2-methoxy-5-(2-propenyl)pyridine or GABA-pyridine, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is a derivative of pyridine and has a unique structure that allows it to interact with the gamma-aminobutyric acid (GABA) system in the brain.
Mechanism Of Action
The mechanism of action of (E)-5-(2-methoxyvinyl)-2-methylpyridine involves its interaction with the GABA system in the brain. GABA is an inhibitory neurotransmitter that regulates the excitability of neurons. (E)-5-(2-methoxyvinyl)-2-methylpyridine binds to the GABA receptor, which increases the activity of GABA and enhances its inhibitory effects. This leads to a decrease in neuronal activity and a reduction in anxiety, insomnia, and seizures.
Biochemical And Physiological Effects
Studies have shown that (E)-5-(2-methoxyvinyl)-2-methylpyridine has anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been reported to reduce the release of glutamate, an excitatory neurotransmitter in the brain, which further contributes to its inhibitory effects. In addition, (E)-5-(2-methoxyvinyl)-2-methylpyridine has been found to have a low toxicity and good bioavailability, which makes it a promising candidate for further research.
Advantages And Limitations For Lab Experiments
One advantage of using (E)-5-(2-methoxyvinyl)-2-methylpyridine in lab experiments is its specificity for the GABA receptor. This allows for more targeted studies of the GABA system and its role in various neurological disorders. However, one limitation is that (E)-5-(2-methoxyvinyl)-2-methylpyridine has not been extensively studied in humans, and its long-term effects and safety have not been fully evaluated.
Future Directions
There are several future directions for research on (E)-5-(2-methoxyvinyl)-2-methylpyridine. One potential area of investigation is its use as a treatment for anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Another area of interest is its potential as a treatment for epilepsy, particularly in cases where traditional anticonvulsants are ineffective. Additionally, further studies on the safety and long-term effects of (E)-5-(2-methoxyvinyl)-2-methylpyridine are needed to fully evaluate its therapeutic potential.
Synthesis Methods
The synthesis of (E)-5-(2-methoxyvinyl)-2-methylpyridine involves the reaction of 2-methyl-5-bromopyridine with sodium methoxide in the presence of acetic acid. The product is then treated with acrolein to form the final compound. This method has been reported to yield high purity and high yield of the desired compound.
Scientific Research Applications
(E)-5-(2-methoxyvinyl)-2-methylpyridine has been studied for its potential therapeutic applications in various fields. It has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to enhance the effects of GABA, an inhibitory neurotransmitter in the brain, by binding to the GABA receptor. This suggests that (E)-5-(2-methoxyvinyl)-2-methylpyridine may have potential as a treatment for anxiety, insomnia, and epilepsy.
properties
IUPAC Name |
5-[(E)-2-methoxyethenyl]-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8-3-4-9(7-10-8)5-6-11-2/h3-7H,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWVNRLTVNZASE-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-methoxyvinyl)-2-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

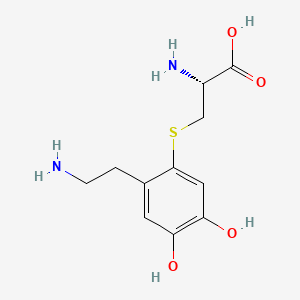
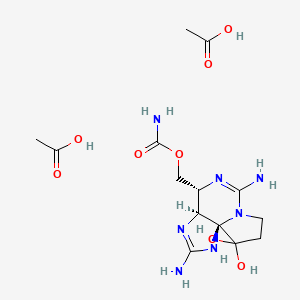
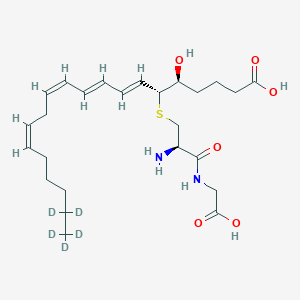
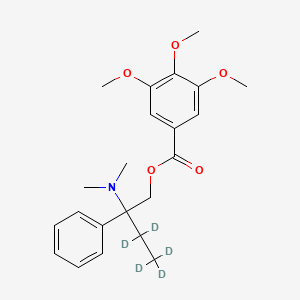
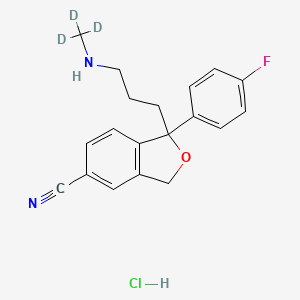
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
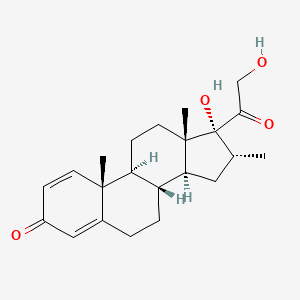

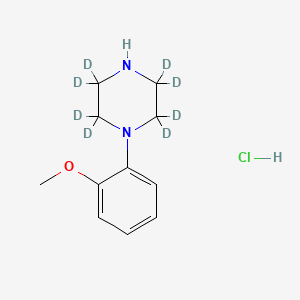

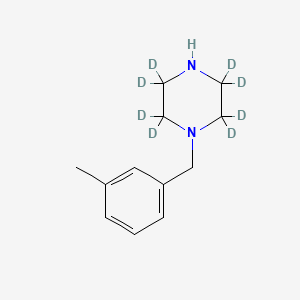
![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
